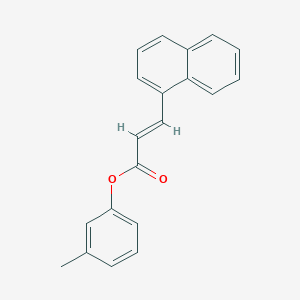![molecular formula C19H23N3O3 B5991443 N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-(4-methylanilino)butanamide](/img/structure/B5991443.png)
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-(4-methylanilino)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-(4-methylanilino)butanamide is a complex organic compound known for its unique chemical structure and properties. This compound features a combination of aromatic rings, hydroxyl, methoxy, and amide functional groups, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-(4-methylanilino)butanamide typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and 4-(4-methylanilino)butanamide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the imine bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and stability. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and product quality.
化学反应分析
Types of Reactions
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-(4-methylanilino)butanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The imine bond can be reduced to form secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-(4-methylanilino)butanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-(4-methylanilino)butanamide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The imine bond may also play a role in modulating the compound’s reactivity and binding affinity .
相似化合物的比较
Similar Compounds
4-Hydroxy-3-methoxybenzaldehyde: Shares the hydroxyl and methoxy groups but lacks the amide functionality.
4-(4-Methylanilino)butanamide: Contains the amide group but lacks the aromatic aldehyde moiety.
Uniqueness
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-(4-methylanilino)butanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-(4-methylanilino)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14-5-8-16(9-6-14)20-11-3-4-19(24)22-21-13-15-7-10-17(23)18(12-15)25-2/h5-10,12-13,20,23H,3-4,11H2,1-2H3,(H,22,24)/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWPGDUDFJNKFX-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCCCC(=O)NN=CC2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NCCCC(=O)N/N=C/C2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-4-({1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B5991367.png)
![(1S,5S,7S)-3-(2,3-dihydro-1H-inden-2-yl)-7-[(E)-2-(furan-2-yl)ethenyl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one](/img/structure/B5991368.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B5991375.png)
![5-(4-chlorophenyl)-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5991382.png)
![3-[(2-hydroxy-5-nitrobenzylidene)amino]-5-(3-phenoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5991384.png)
![ethyl 4-[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-1-piperidinecarboxylate](/img/structure/B5991390.png)
![N'-[(Z)-(3-ethoxy-2-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B5991415.png)
![5-(4-fluorophenyl)-7-(pentafluoroethyl)-N'-(4-pyridinylmethylene)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5991417.png)

![3-[2-(2-Chloro-5-iodophenyl)-1,3-benzoxazol-5-YL]-1-(furan-2-carbonyl)thiourea](/img/structure/B5991429.png)
![methyl 5-methyl-7-[2-(5-nitro-2-furyl)vinyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5991435.png)
![5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-N-methyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-1H-pyrazole-3-carboxamide](/img/structure/B5991447.png)
![3-[4-[[3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]thiolane 1,1-dioxide](/img/structure/B5991459.png)
